
1,1-Difluoro-1-Nitro-2-Butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1-Nitro-2-Butanone is an organic compound with the molecular formula C4H5F2NO3 It is characterized by the presence of both nitro and difluoro functional groups attached to a butanone backbone
Métodos De Preparación
The synthesis of 1,1-Difluoro-1-Nitro-2-Butanone can be achieved through several synthetic routes. One common method involves the fluorination of 2-butanone derivatives. . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
1,1-Difluoro-1-Nitro-2-Butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield amines, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1-Nitro-2-Butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s reactivity and functional groups allow it to be used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active compounds.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-1-Nitro-2-Butanone involves its interaction with molecular targets through its nitro and difluoro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can alter the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1,1-Difluoro-1-Nitro-2-Butanone can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-Butanone: This compound has an additional fluorine atom, which can influence its reactivity and chemical properties.
2-Butanone, 1,1-Difluoro-1-Nitro-: A closely related compound with similar functional groups but different structural arrangements.
1,1-Difluoro-2-Nitroethane: Another compound with both nitro and difluoro groups, but with a shorter carbon chain.
Propiedades
Fórmula molecular |
C4H5F2NO3 |
|---|---|
Peso molecular |
153.08 g/mol |
Nombre IUPAC |
1,1-difluoro-1-nitrobutan-2-one |
InChI |
InChI=1S/C4H5F2NO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |
Clave InChI |
YYDVIEHBVHOMML-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C([N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
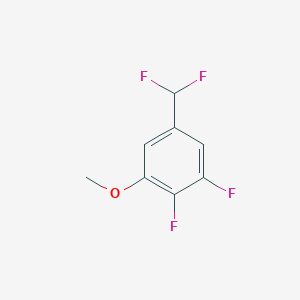

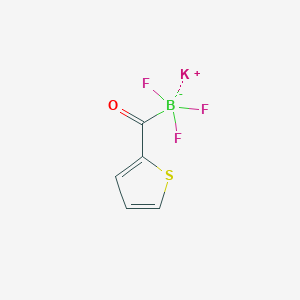
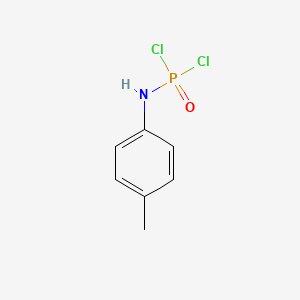
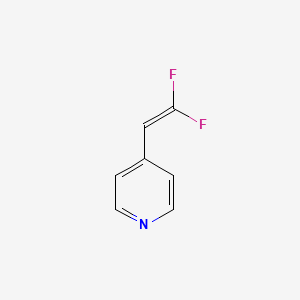
![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
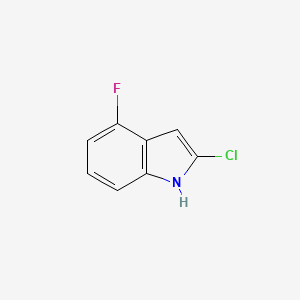
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
